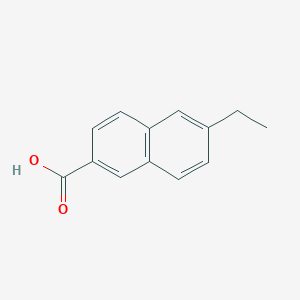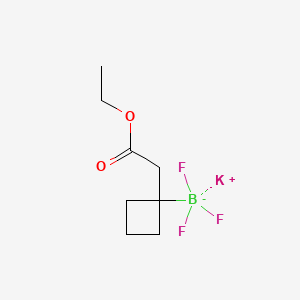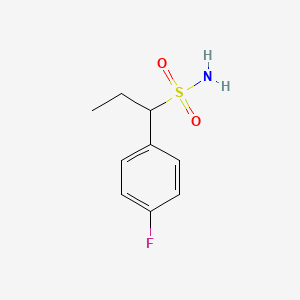
3-(3-Cyanophenoxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-cyanophenol with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Cyanophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide and sulfuryl chloride are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Applications De Recherche Scientifique
3-(3-Cyanophenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Cyanophenoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanesulfonyl Chloride: Similar in structure but lacks the cyanophenoxy group.
3-Chloropropanesulfonyl Chloride: Similar in structure but has a chlorine atom instead of the cyanophenoxy group.
Uniqueness
3-(3-Cyanophenoxy)propane-1-sulfonyl chloride is unique due to the presence of the cyanophenoxy group, which imparts distinct reactivity and selectivity compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Propriétés
Formule moléculaire |
C10H10ClNO3S |
|---|---|
Poids moléculaire |
259.71 g/mol |
Nom IUPAC |
3-(3-cyanophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(13,14)6-2-5-15-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 |
Clé InChI |
SQKMNHWTLKKJMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
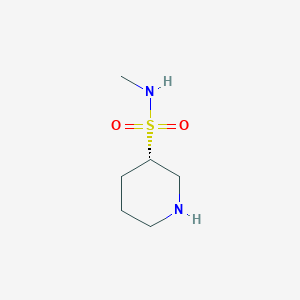
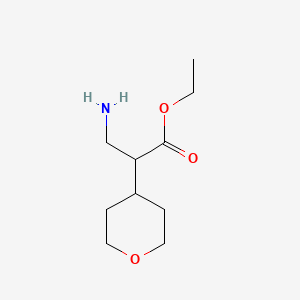
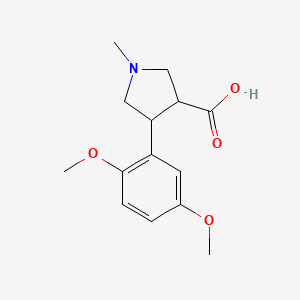
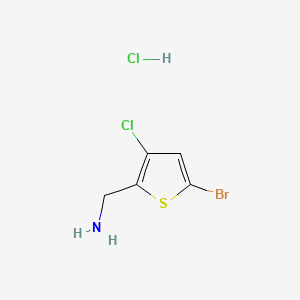
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)

![Methyl 2-(azidomethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488197.png)
